molecular formula C17H16N2O3S B2864424 4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide CAS No. 1269277-75-9

4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide

Cat. No.: B2864424
CAS No.: 1269277-75-9
M. Wt: 328.39
InChI Key: AKCJDFXHECQWET-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide (CAS 1269277-75-9) is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It belongs to a class of alkyl dihydroquinoline sulfonamide compounds identified as potent and selective inhibitors of voltage-gated sodium channels, particularly the Nav1.7 isoform . The Nav1.7 channel is a well-validated target for pain disorders, as it plays a critical role in the transmission of pain signals in the peripheral nervous system . Inhibiting Nav1.7 offers a promising therapeutic strategy for chronic pain conditions, and this compound serves as a key tool for investigating these pathways. The structure incorporates a sulfonamide group, a common pharmacophore in drugs that confers the ability to interact with various enzymatic targets . Furthermore, related quinoline-sulfonamide hybrids are actively investigated for their potential as modulators of cancer metabolism, such as targeting the tumor-specific M2 isoform of pyruvate kinase (PKM2) . This compound is provided for research purposes to support studies in neuroscience, pain mechanism research, and oncology. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-2-oxo-N-phenyl-1H-quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-8-14-12(2)10-16(20)18-17(14)15(9-11)23(21,22)19-13-6-4-3-5-7-13/h3-10,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCJDFXHECQWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC=C3)NC(=O)C=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide typically involves multiple steps, starting with the formation of the quinoline core followed by the introduction of the phenyl and sulfonamide groups. One common method involves the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming more prevalent in the industrial synthesis of such compounds.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of dihydroquinoline derivatives.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural complexity makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide has shown potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for further research in medicinal chemistry.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Studies have indicated its efficacy in treating various conditions, including cancer and microbial infections. Its mechanism of action involves interfering with cellular processes essential for the survival of cancer cells and pathogens.

Industry: Industrially, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, pigments, and other industrial products.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide exerts its effects involves multiple molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, disrupting cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide 1269277-75-9 C₁₇H₁₆N₂O₃S 328.39 4,6-dimethyl; N-phenyl sulfonamide at C8
N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide 1269089-86-2 C₁₃H₁₆N₂O₃S 280.34 4-methyl; N-isopropyl sulfonamide at C6
N-{6-chloro-4,4-dimethyl-2-[3-(2-oxo-oxazolidin-3-yl)-phenyl]-1,2,3,4-tetrahydro-quinoline-8-carbonyl}-methanesulfonamide Not provided Complex* Not provided 6-chloro; 4,4-dimethyl; tetrahydroquinoline; oxazolidinone-phenyl substituent

*Note: The third compound’s molecular formula is inferred to include additional functional groups (e.g., chloro, oxazolidinone, and methanesulfonamide).

Key Observations:

Substituent Position and Type: The target compound has dual methyl groups (4,6-dimethyl) and a phenyl sulfonamide at position 8, whereas N-isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has a single methyl group (4-methyl) and an isopropyl sulfonamide at position 6 . The third compound features a chloro group, 4,4-dimethyl substitution, and a tetrahydroquinoline core (saturated ring), which contrasts with the dihydroquinoline (partially unsaturated) structure of the target compound .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (328.39 vs. 280.34) and N-phenyl group suggest increased lipophilicity compared to the N-isopropyl analog, which may influence membrane permeability and metabolic stability . The third compound’s chloro and oxazolidinone groups likely reduce solubility due to increased hydrophobicity and steric effects .
  • Purity :

    • Both the target compound and the N-isopropyl analog are reported with 97% purity , indicating comparable synthetic optimization .

Biological Activity

4,6-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-8-sulfonamide is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H16N2O3S. Its structure includes a quinoline core with specific substitutions that contribute to its biological activity. The presence of the sulfonamide group is particularly significant as it enhances the compound's solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. A study highlighted that related compounds demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication and transcription .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.0017 μM
Related Compound AS. aureus0.0025 μM
Related Compound BPseudomonas aeruginosa0.0050 μM

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A related derivative was shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests that similar compounds could be effective in managing conditions characterized by excessive inflammation, such as acute lung injury and sepsis .

Case Study: In Vivo Anti-inflammatory Effects
A study evaluated the effects of a quinoline derivative in a mouse model of LPS-induced acute lung injury. The results demonstrated significant improvements in lung pathology and reduced inflammation markers in treated mice compared to controls .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : The compound interacts with bacterial DNA gyrase, preventing DNA replication.
  • Cytokine Modulation : It inhibits the activation of NF-kB pathways, leading to decreased production of inflammatory cytokines.
  • Cellular Uptake : The sulfonamide group enhances cellular uptake and bioavailability.

Pharmacokinetics

Preliminary studies suggest favorable pharmacokinetic properties for related compounds, including a half-life conducive to therapeutic use and moderate bioavailability. These characteristics are essential for developing effective treatment regimens .

Q & A

Q. What in silico models predict the compound’s ADMET profile?

  • Methodological Answer : Use SwissADME for bioavailability radar plots and ProTox-II for toxicity endpoints (e.g., hepatotoxicity). MD simulations (GROMACS) assess membrane permeability. Validate predictions with parallel artificial membrane permeability assays (PAMPA) .

Applications in Drug Development

Q. What scaffold modifications enhance selectivity for cancer vs. normal cells?

  • Methodological Answer : Introduce prodrug moieties (e.g., phosphate esters) activated by tumor-specific enzymes (e.g., alkaline phosphatase). Test selectivity using co-cultures of cancer and primary fibroblasts, and monitor apoptosis via Annexin V/PI staining .

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